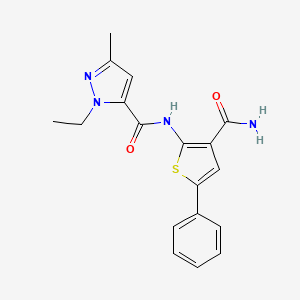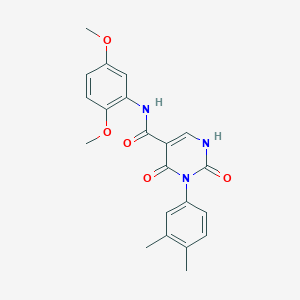![molecular formula C18H17ClN2O4 B2846256 2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034618-34-1](/img/structure/B2846256.png)
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H17ClN2O4 and its molecular weight is 360.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Oxidation Reactions
The compound is potentially related to catalytic processes and oxidative reactions in organic synthesis. For instance, studies have demonstrated the efficiency of certain catalysts and oxidants in transforming hydrocarbons and other organic molecules into more valuable products through oxidation mechanisms. These processes are crucial for the development of new synthetic routes and the functionalization of organic compounds, contributing to advancements in pharmaceuticals, materials science, and green chemistry.
Organic Synthesis and Functional Materials
Research on similar compounds includes the development of innovative synthetic methodologies for constructing complex organic structures, such as cyclic compounds and polymers. These compounds serve as key intermediates in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic or photophysical properties. The synthesis and characterization of such compounds are essential for exploring new materials with potential applications in electronics, photonics, and as sensors.
Structural and Mechanistic Insights
Detailed structural analysis and theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, reactivity, and potential applications of these compounds. Investigations into their crystal structures and molecular orbitals help in understanding the mechanisms underlying their reactivity and interactions with other molecules. This knowledge is instrumental in designing compounds with tailored properties for specific applications.
Supramolecular Chemistry and Material Science
Some research focuses on the supramolecular assembly and material science applications of compounds with similar structural motifs. Through hydrogen bonding, π-π stacking, and other non-covalent interactions, these compounds can form complex architectures. These assemblies have potential applications in the development of new materials, catalysis, and as components in electronic devices. The study of their formation, structure, and properties is critical for the advancement of supramolecular chemistry and material science.
Photophysical Properties and Applications
Compounds with structural similarities are also explored for their photophysical properties, including fluorescence. Their ability to form complexes with metals and undergo photochemical reactions makes them interesting candidates for applications in light-emitting devices, sensors, and as photocatalysts. Research in this area aims to develop new materials that can efficiently convert light energy into chemical energy or emit light with specific characteristics.
For more in-depth information and to explore the specific research studies mentioned above, please refer to the following links:
- (Shul’pin et al., 2012)
- (Sosnovskikh et al., 2014)
- (Alsharif et al., 2021)
- (Huang et al., 2021)
- (Cai et al., 2020)
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-9-20-5-3-15(14)25-13-4-6-21(10-13)18(22)8-12-1-2-16-17(7-12)24-11-23-16/h1-3,5,7,9,13H,4,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABBEOXEFUYVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

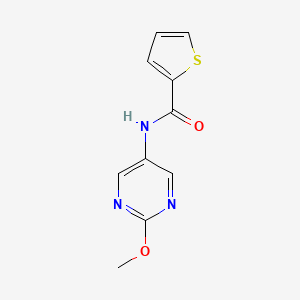
![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2846175.png)


![N-{4-[(3-propoxyquinoxalin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2846178.png)
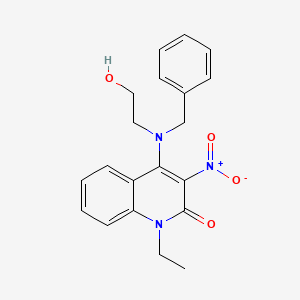

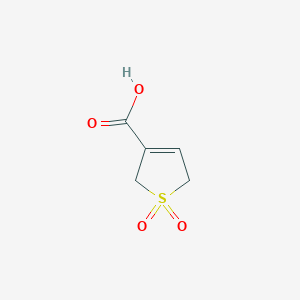
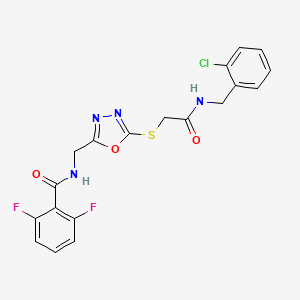
![5-(4-benzylpiperidin-1-yl)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846188.png)
![N-[5-[[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-1-naphthalenecarboxamide](/img/structure/B2846190.png)

